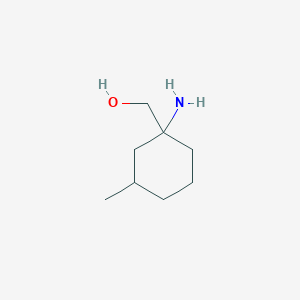
(1-Amino-3-methylcyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-3-methylcyclohexyl)methanol is a chemical compound with the molecular formula C8H17NO. It is a cyclohexane derivative with an amino group and a hydroxyl group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-methylcyclohexyl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of 3-methylcyclohexanone with ammonia or an amine, followed by reduction with a suitable reducing agent such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized for cost-effectiveness and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-methylcyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylcyclohexanone or 3-methylcyclohexanal.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
(1-Amino-3-methylcyclohexyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activity and effects on cell function.
Medicine: Investigated for potential therapeutic applications, including its effects on various biological pathways.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (1-Amino-3-methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various cellular processes and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-1-amino-3-methylcyclohexylmethanol: A stereoisomer with similar chemical properties.
Cyclohexanemethanol, 1-amino-3-methyl-: Another compound with a similar structure but different functional groups.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1-amino-3-methylcyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-2-4-8(9,5-7)6-10/h7,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPOIYYEEUZISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














